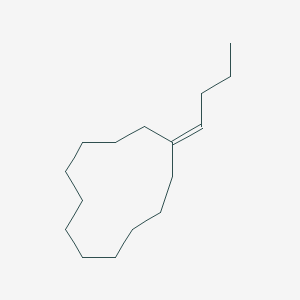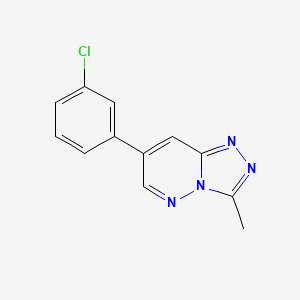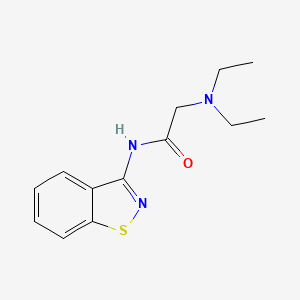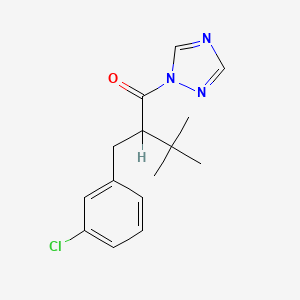
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a 3-chlorophenyl group and a 3,3-dimethyl-1-oxobutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 3,3-dimethyl-1-oxobutyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions: 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted triazole derivatives, which can have different biological and chemical properties .
科学研究应用
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, by binding to its active site and preventing substrate access .
相似化合物的比较
- 1H-1,2,4-Triazole-1-ethanol, β-((2,4-dichlorophenyl)methyl)-α-(1,1-dimethyl-1-oxobutyl)-
- 1H-1,2,4-Triazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
Comparison: Compared to similar compounds, 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to the specific positioning of the 3-chlorophenyl group and the 3,3-dimethyl-1-oxobutyl group. These structural features contribute to its distinct biological activity and chemical reactivity. The presence of the 3-chlorophenyl group enhances its potential as an enzyme inhibitor, while the 3,3-dimethyl-1-oxobutyl group provides steric hindrance, affecting its interaction with molecular targets .
属性
CAS 编号 |
110577-52-1 |
|---|---|
分子式 |
C15H18ClN3O |
分子量 |
291.77 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-5-4-6-12(16)7-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI 键 |
AXAGCHNYUZBGFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CC1=CC(=CC=C1)Cl)C(=O)N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


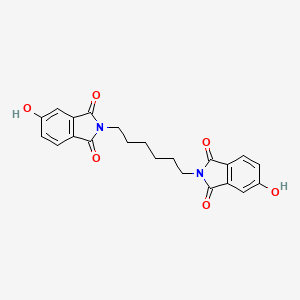
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
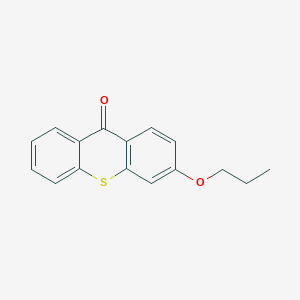
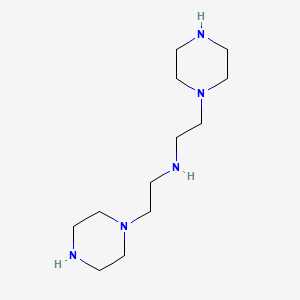

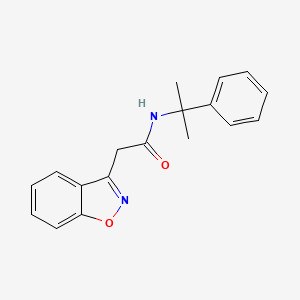
![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
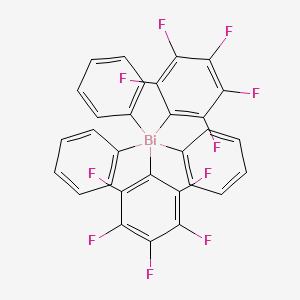

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
